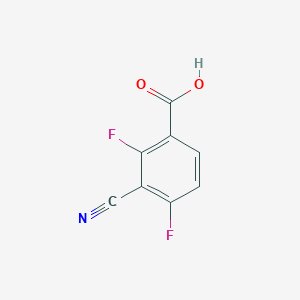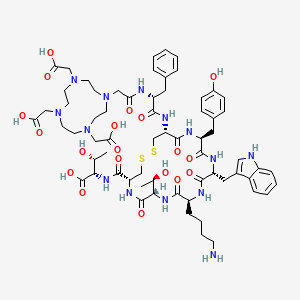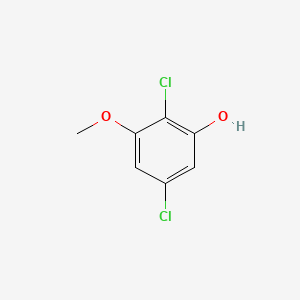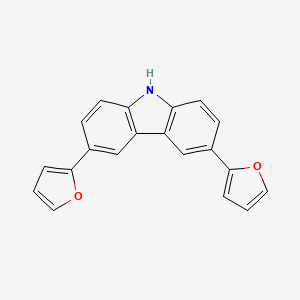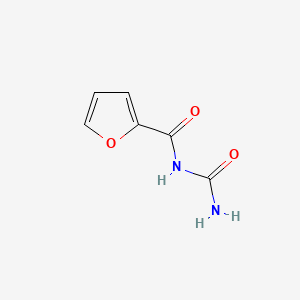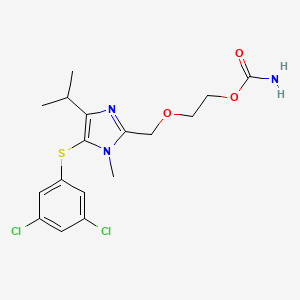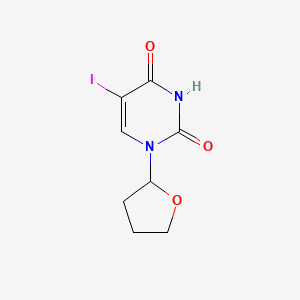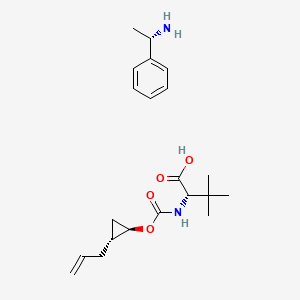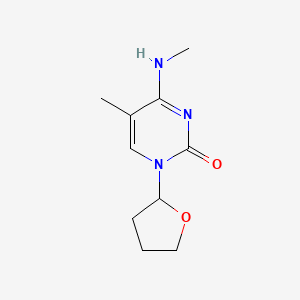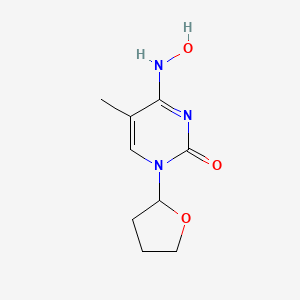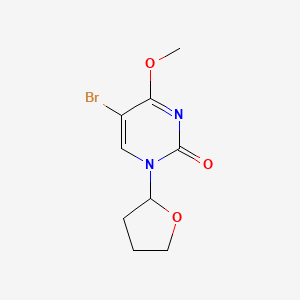
4-Methoxy-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Overview
Description
4-Methoxy-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one, also known as THF-MMP, is a chemical compound that has been widely used in scientific research. It is a pyrimidine derivative that has a tetrahydrofuran ring attached to it. THF-MMP is a potent inhibitor of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Mechanism of Action
4-Methoxy-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one inhibits thymidylate synthase by binding to the active site of the enzyme. This binding prevents the formation of the covalent bond between the enzyme and the substrate, which is required for the catalytic activity of the enzyme. This compound has been shown to be a competitive inhibitor of thymidylate synthase, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by depleting intracellular thymidine levels. This compound has also been shown to have anti-viral activity against several DNA viruses, including herpes simplex virus and cytomegalovirus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Methoxy-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is its potent inhibitory activity against thymidylate synthase. This makes it a valuable tool for studying the effects of thymidylate synthase inhibition on cellular processes. However, this compound is also known to be unstable in aqueous solutions, which can limit its use in some experiments. Additionally, this compound has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on 4-Methoxy-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one. One area of interest is the development of more stable analogs of this compound that can be used in aqueous solutions. Another area of interest is the development of this compound-based prodrugs that can be selectively activated in cancer cells. Additionally, this compound could be used as a tool for studying the effects of thymidylate synthase inhibition on other cellular processes, such as DNA repair and replication.
Scientific Research Applications
4-Methoxy-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been extensively used in scientific research due to its potent inhibitory activity against thymidylate synthase. Thymidylate synthase is an enzyme that is required for the synthesis of thymidine, which is an essential building block of DNA. Inhibition of thymidylate synthase can lead to the depletion of intracellular thymidine levels, which can result in DNA damage and cell death. This compound has been used in cancer research to study the effects of thymidylate synthase inhibition on cancer cells. It has also been used in anti-viral research to investigate its potential as an inhibitor of viral DNA synthesis.
properties
IUPAC Name |
4-methoxy-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-6-12(8-4-3-5-15-8)10(13)11-9(7)14-2/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYXJPNEWHAULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1OC)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295857 | |
| Record name | MLS002703847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18002-30-7 | |
| Record name | MLS002703847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002703847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-imidazo[4,5-c]pyridazin-4-amine](/img/structure/B3348529.png)
